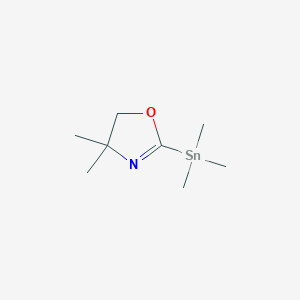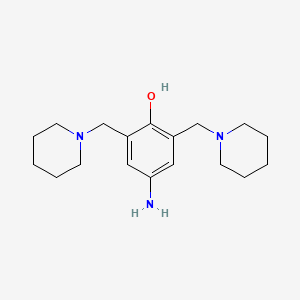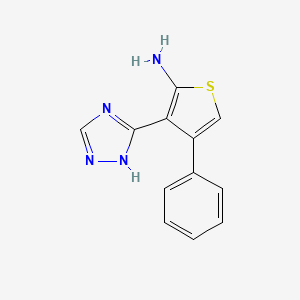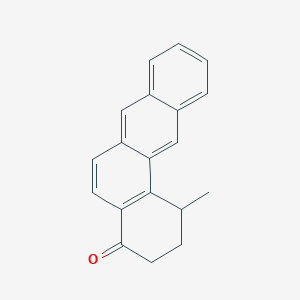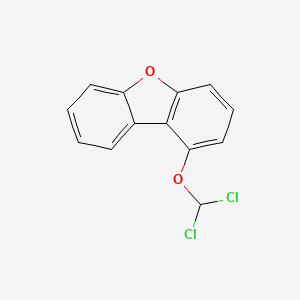
(4-Nitrophenyl)methyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a methyl chloroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl chloroacetate typically involves the esterification of (4-nitrophenyl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (4-nitrophenyl)methanol and chloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: (4-Aminophenyl)methyl chloroacetate.
Hydrolysis: (4-Nitrophenyl)methanol and chloroacetic acid.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Biological Studies: It is employed in biochemical assays to study enzyme activities and reaction mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl chloroacetate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis or substitution reactions. These chemical properties make it a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitrophenyl)methyl acetate
- (4-Nitrophenyl)methyl benzoate
- (4-Nitrophenyl)methyl carbonate
Uniqueness
Compared to similar compounds, (4-Nitrophenyl)methyl chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity patterns. This makes it particularly useful in nucleophilic substitution reactions and as a precursor for the synthesis of more complex molecules.
Propiedades
| 108908-46-9 | |
Fórmula molecular |
C9H8ClNO4 |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8ClNO4/c10-5-9(12)15-6-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Clave InChI |
KSWIMZIJPAVETQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




